molecular formula C12H16BrN3O B1374614 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1329835-80-4

6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B1374614
M. Wt: 298.18 g/mol
InChI Key: XIIQOPSDRRSKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine” is a chemical compound with the molecular formula C10H11BrN4O and a molecular weight of 283.1245 . It is part of a class of compounds that have been mentioned in patents .


Molecular Structure Analysis

The molecular structure of “6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine” includes a bromine atom, a morpholin-4-yl group, and a tetrahydro-1,5-naphthyridine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine” include a molecular weight of 283.1245 .

Scientific Research Applications

Application in Anti-Breast-Cancer Activity Evaluation

  • Summary of the Application: This compound has been used in the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which have been evaluated for their anti-breast-cancer activity . These derivatives have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
  • Methods of Application or Experimental Procedures: The compound was used in the synthesis of 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives . Their antiproliferative activity was then evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
  • Results or Outcomes: The results demonstrated that dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

Application in Inhibiting Cell Proliferative Disorders

  • Summary of the Application: This compound has been used in the design and synthesis of 2- (pyridin-2-ylamino)-pyrido [2,3-D]pyrimidin-7-ones . These novel compounds are potent inhibitors of cyclin-dependent kinases 4 (cdk4) and are useful in treating cell proliferative disorders .
  • Methods of Application or Experimental Procedures: The compound was used in the synthesis of 2- (pyridin-2-ylamino)-pyrido [2,3-D]pyrimidin-7-ones . Their inhibitory activity was then evaluated against cyclin-dependent kinases 4 (cdk4) .
  • Results or Outcomes: The results demonstrated that these novel compounds have potent inhibitory activity against cyclin-dependent kinases 4 (cdk4), making them useful in treating cell proliferative disorders .

Application in Inhibiting Cell Proliferative Disorders

  • Summary of the Application: This compound has been used in the design and synthesis of 2- (pyridin-2-ylamino)-pyrido [2,3-D]pyrimidin-7-ones . These novel compounds are potent inhibitors of cyclin-dependent kinases 4 (cdk4) and are useful in treating cell proliferative disorders .
  • Methods of Application or Experimental Procedures: The compound was used in the synthesis of 2- (pyridin-2-ylamino)-pyrido [2,3-D]pyrimidin-7-ones . Their inhibitory activity was then evaluated against cyclin-dependent kinases 4 (cdk4) .
  • Results or Outcomes: The results demonstrated that these novel compounds have potent inhibitory activity against cyclin-dependent kinases 4 (cdk4), making them useful in treating cell proliferative disorders .

properties

IUPAC Name

4-(2-bromo-5,6,7,8-tetrahydro-1,5-naphthyridin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c13-11-8-10(16-4-6-17-7-5-16)12-9(15-11)2-1-3-14-12/h8,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIQOPSDRRSKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)Br)N3CCOCC3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 3
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 4
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 5
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

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